molecular formula C12H14N4O B3033277 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 1016799-79-3

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B3033277
CAS No.: 1016799-79-3
M. Wt: 230.27 g/mol
InChI Key: QSGQDSQDQFHEBQ-UHFFFAOYSA-N
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Description

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound that has garnered significant interest due to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-acetylpiperazine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Similar structure but different functional groups.

    2-Chloropyridine-3-carbonitrile: Shares the pyridine-3-carbonitrile core but with different substituents.

Uniqueness

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile stands out due to its unique combination of the acetylpiperazine and pyridine-3-carbonitrile moieties, which confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

6-(4-acetylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-10(17)15-4-6-16(7-5-15)12-3-2-11(8-13)9-14-12/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGQDSQDQFHEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Chloropyridine-2-carbonitrile (104 mg, 0.75 mmol) and 1-acetylpiperazine (384 mg, 0.75 mmol) in acetonitrile (2.5 mL) were stirred and irradiated using a microwave reactor (300 W, 150° C., 60 min). The reaction mixture was concentrated in vacuo and purified by silica gel column chromatography, eluting with CH2Cl2 and increasing the polarity to 10% MeOH/CH2Cl2 to afford 6-(4-acetyl-piperazin-1-yl)-nicotinonitrile as an off-white solid (172 mg, quant.).
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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